REACTION_CXSMILES
|
[Na].[N+:2]([O-:5])([O-:4])=[O:3].[Rh:6]>[Pt].[Pd].[Ru].C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Ru](Cl)(Cl)Cl>[N+:2]([O-:5])([O-:4])=[O:3].[Rh+3:6].[N+:2]([O-:5])([O-:4])=[O:3].[N+:2]([O-:5])([O-:4])=[O:3] |f:6.7.8,10.11.12.13,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ru](Cl)(Cl)Cl
|
Name
|
Si Al
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solutions
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Rh]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ru]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The zeolites were prepared
|
Type
|
ADDITION
|
Details
|
The precious metal was added
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Name
|
rhodium(III) nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Rh+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |